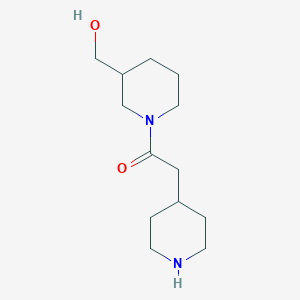
2-(Piperidin-1-yl)cyclohexan-1-amin
Übersicht
Beschreibung
2-(Piperidin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol. This compound is known for its unique structure, which includes a piperidine ring attached to a cyclohexane ring with an amine group.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-yl)cyclohexan-1-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its piperidine ring is a common motif in medicinal chemistry, often associated with biological activity. Additionally, this compound is used in material science as a building block for the synthesis of polymers and as a modifying agent to alter the properties of materials. It also finds applications in catalysis, serving as a ligand in catalytic systems for various chemical transformations. In agrochemical research, derivatives of this compound are explored for their potential as novel pesticides or herbicides.
Vorbereitungsmethoden
The synthesis of 2-(Piperidin-1-yl)cyclohexan-1-amine involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . These methods highlight the versatility and efficiency of synthesizing this compound.
Analyse Chemischer Reaktionen
2-(Piperidin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of different isomeric (cyclo)alkylpiperidines .
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-yl)cyclohexan-1-amine involves its interaction with neural receptors, particularly in the central nervous system. The piperidine moiety within the compound is known to influence biological activity by modulating pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modulation can enhance the efficacy of therapeutic agents or reduce their side effects.
Vergleich Mit ähnlichen Verbindungen
2-(Piperidin-1-yl)cyclohexan-1-amine can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine ring structure but differ in their specific substituents and overall molecular architecture. The uniqueness of 2-(Piperidin-1-yl)cyclohexan-1-amine lies in its combination of the piperidine and cyclohexane rings, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-piperidin-1-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKXCGYRHKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)






![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)

